5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Overview
Description
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’‘-tetracarboxylic acid is an organic compound that belongs to the class of terphenyl derivatives. This compound is characterized by its three benzene rings connected in a linear arrangement, with four carboxylic acid groups attached at the 3, 3’‘, 5, and 5’’ positions. The presence of these carboxylic acid groups makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of metal-organic frameworks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1’:3’,1’'-terphenyl.
Bromination: The terphenyl is brominated at the 3, 3’‘, 5, and 5’’ positions using bromine in the presence of a catalyst such as iron(III) bromide.
Carboxylation: The brominated terphenyl is then subjected to a carboxylation reaction using carbon dioxide in the presence of a strong base like potassium tert-butoxide. This step introduces the carboxylic acid groups at the desired positions.
Industrial Production Methods
Industrial production of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of terphenyl using bromine and iron(III) bromide.
Continuous Carboxylation: Continuous flow reactors are used for the carboxylation step to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carboxylic acid derivatives.
Substitution: Nitro, sulfonic, and other substituted aromatic compounds.
Scientific Research Applications
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a scaffold in drug design and delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid involves its ability to coordinate with metal ions through its carboxylic acid groups. This coordination forms stable complexes that can interact with various molecular targets and pathways. The compound’s unique structure allows it to participate in multiple interactions, making it a versatile tool in both chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1’3’,1’'-Terphenyl: Lacks the carboxylic acid groups, making it less versatile in coordination chemistry.
Benzene-1,3,5-tricarboxylic acid: Contains three carboxylic acid groups but lacks the extended aromatic system of terphenyl.
1,1’-Biphenyl-3,3’,5,5’-tetracarboxylic acid: Similar in structure but with only two benzene rings.
Uniqueness
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is unique due to its combination of an extended aromatic system and multiple carboxylic acid groups. This combination provides enhanced stability and versatility in forming coordination complexes, making it a valuable compound in various scientific and industrial applications.
Biological Activity
5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also known by its CAS number 1228047-98-0, is a complex organic compound with significant potential in various biomedical applications. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and implications for drug delivery and therapeutic uses.
The molecular formula of this compound is C30H18O12, with a molecular weight of approximately 570.46 g/mol. The compound features multiple carboxylic acid groups which enhance its solubility and reactivity in biological environments. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C30H18O12 |
Molecular Weight | 570.46 g/mol |
Density | Not Available |
Melting Point | Not Available |
LogP | 4.8768 |
PSA | 223.80 |
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules through hydrogen bonding and π-π stacking interactions. These interactions can influence cellular processes such as apoptosis and cell proliferation.
1. Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of multiple carboxylic acid groups may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
2. Drug Delivery Systems : The compound's structure makes it an attractive candidate for use in metal-organic frameworks (MOFs). MOFs can encapsulate drugs and facilitate controlled release, improving therapeutic efficacy while minimizing side effects .
Case Studies
Case Study 1: Anticancer Properties
A study examined the effects of similar dicarboxylic acid derivatives on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study 2: Drug Delivery Applications
Research on MOFs incorporating dicarboxylic acids demonstrated enhanced loading capacities for anticancer drugs. The study highlighted the potential of using this compound as a ligand in MOF synthesis, which could improve drug stability and release profiles .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-5-13(6-16(9-15)20(25)26)11-2-1-3-12(4-11)14-7-17(21(27)28)10-18(8-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOSCSXHFPKRBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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